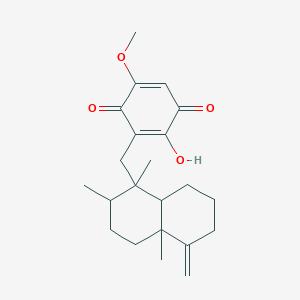![molecular formula C34H47N9O12 B13385957 {4-[(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-3-methylbutanamido]-5-(carbamoylamino)pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13385957.png)
{4-[(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-3-methylbutanamido]-5-(carbamoylamino)pentanamido]phenyl}methyl 4-nitrophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG3-Val-Cit-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to increase aqueous solubility and facilitate the targeted delivery of therapeutic agents. The Val-Cit component is specifically cleaved by the enzyme cathepsin B, which is predominantly found in lysosomes, ensuring that the payload is released only within the target cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG3-Val-Cit-PAB-PNP involves multiple steps, including the formation of the azido group, the PEG spacer, and the peptide linker. The azido group is introduced through a nucleophilic substitution reaction, while the PEG spacer is added to enhance solubility. The Val-Cit peptide linker is synthesized using standard peptide coupling reactions, often employing reagents like HATU or EDC for activation .
Industrial Production Methods
Industrial production of Azido-PEG3-Val-Cit-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG3-Val-Cit-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Cit linker is cleaved by cathepsin B, releasing the payload within the target cell.
Click Chemistry: The azido group reacts with alkyne groups through click chemistry, forming stable triazole linkages
Common Reagents and Conditions
Cleavage Reactions: Cathepsin B enzyme under lysosomal conditions.
Click Chemistry: Copper(I) catalysts or strain-promoted azide-alkyne cycloaddition (SPAAC) conditions
Major Products Formed
Cleavage Reactions: The major product is the released therapeutic payload.
Click Chemistry: The major product is the triazole-linked conjugate
Wissenschaftliche Forschungsanwendungen
Azido-PEG3-Val-Cit-PAB-PNP has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates targeted delivery of biomolecules in cellular studies.
Medicine: Integral in the development of ADCs and PROTACs for targeted cancer therapy.
Industry: Employed in the production of high-purity bioconjugates for research and therapeutic purposes
Wirkmechanismus
Azido-PEG3-Val-Cit-PAB-PNP exerts its effects through a series of well-defined mechanisms:
Cleavage by Cathepsin B: The Val-Cit linker is specifically cleaved by cathepsin B, releasing the attached payload within the lysosome.
Click Chemistry: The azido group reacts with alkyne groups to form stable triazole linkages, facilitating the conjugation of various molecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG4-Val-Cit-PAB-PNP: Similar structure but with a longer PEG spacer.
Azido-PEG3-Val-Cit-PAB: Lacks the PNP group, resulting in different reactivity.
Azido-PEG3-Val-Cit-PAB-COOH: Contains a carboxylic acid group instead of PNP
Uniqueness
Azido-PEG3-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B and its ability to undergo click chemistry, making it highly versatile for targeted delivery applications .
Eigenschaften
Molekularformel |
C34H47N9O12 |
|---|---|
Molekulargewicht |
773.8 g/mol |
IUPAC-Name |
[4-[[2-[[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47) |
InChI-Schlüssel |
HLBCDJANEWKOSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


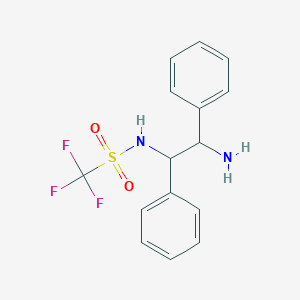
![[4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B13385882.png)
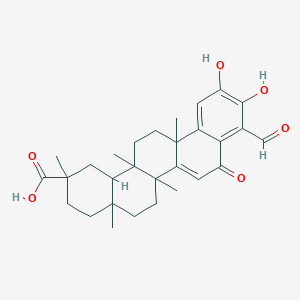
![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B13385901.png)
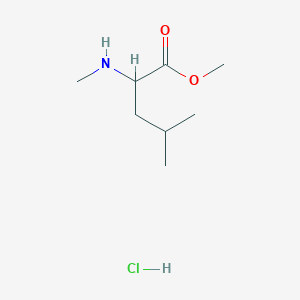
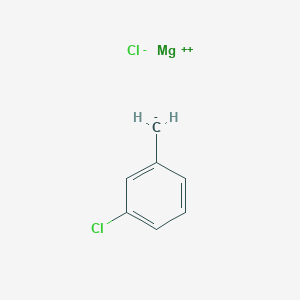
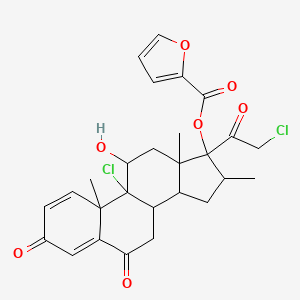
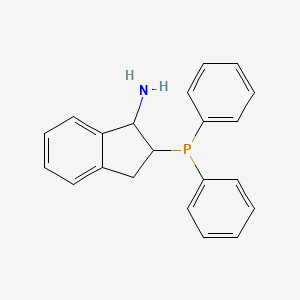
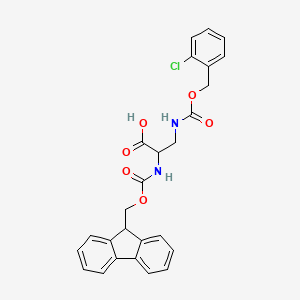
![3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B13385938.png)
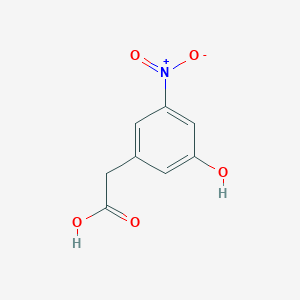
![3-[[1,2-Bis(4-chlorophenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;cobalt](/img/structure/B13385951.png)
